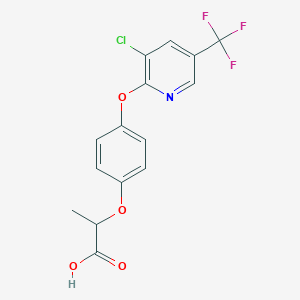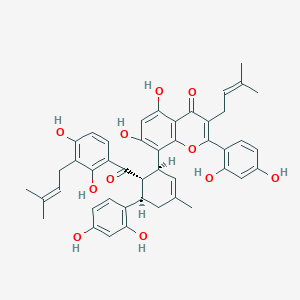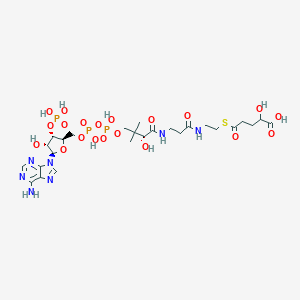
2-Hydroxyglutaryl-5-coenzyme A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyglutaryl-5-coenzyme A is a vital intermediate in the metabolic pathway of lysine degradation. This compound is produced in the mitochondria of eukaryotic cells and plays a crucial role in the catabolism of lysine. The compound is formed by the enzymatic activity of 2-amino-6-oxohexanoate synthase, which is responsible for the conversion of 2-aminoadipate semialdehyde to 2-hydroxyglutaryl-5-coenzyme A.
Mecanismo De Acción
The mechanism of action of 2-hydroxyglutaryl-5-coenzyme A involves its enzymatic conversion to other metabolites in the lysine degradation pathway. The compound is first converted to 2-oxoglutarate by the activity of 2-hydroxyglutaryl-CoA dehydratase. 2-Oxoglutarate is then further metabolized to produce energy and other metabolites.
Efectos Bioquímicos Y Fisiológicos
2-Hydroxyglutaryl-5-coenzyme A is an essential intermediate in the lysine degradation pathway. The compound plays a crucial role in the catabolism of lysine and the production of energy. The biochemical and physiological effects of 2-hydroxyglutaryl-5-coenzyme A are therefore closely linked to the metabolic processes of the cell.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-hydroxyglutaryl-5-coenzyme A in lab experiments include its specificity as a substrate for lysine degradation enzymes and its ease of synthesis. However, the compound has limitations in terms of stability and the availability of enzymes required for its conversion to other metabolites.
Direcciones Futuras
For the study of 2-hydroxyglutaryl-5-coenzyme A include the investigation of its role in the regulation of lysine metabolism and the identification of enzymes involved in its synthesis and degradation. Additionally, the compound may have potential applications in the development of new drugs and therapies for metabolic disorders.
Métodos De Síntesis
2-Hydroxyglutaryl-5-coenzyme A is synthesized in the mitochondria of eukaryotic cells. The synthesis process involves the enzymatic activity of 2-amino-6-oxohexanoate synthase, which catalyzes the conversion of 2-aminoadipate semialdehyde to 2-hydroxyglutaryl-5-coenzyme A. The reaction requires the presence of coenzyme A, which acts as a cofactor and is essential for the formation of the final product.
Aplicaciones Científicas De Investigación
2-Hydroxyglutaryl-5-coenzyme A has been extensively studied in scientific research, particularly in the field of biochemistry and metabolism. The compound has been used as a substrate to study the enzymatic activity of 2-amino-6-oxohexanoate synthase and other enzymes involved in the lysine degradation pathway. Additionally, 2-hydroxyglutaryl-5-coenzyme A has been used as a marker for lysine catabolism in various metabolic studies.
Propiedades
Número CAS |
137374-53-9 |
|---|---|
Nombre del producto |
2-Hydroxyglutaryl-5-coenzyme A |
Fórmula molecular |
C26H42N7O20P3S |
Peso molecular |
897.6 g/mol |
Nombre IUPAC |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C26H42N7O20P3S/c1-26(2,20(38)23(39)29-6-5-15(35)28-7-8-57-16(36)4-3-13(34)25(40)41)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(37)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,37-38H,3-10H2,1-2H3,(H,28,35)(H,29,39)(H,40,41)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1 |
Clave InChI |
LTHKYRZAVRCUOF-RMNRSTNRSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |
Sinónimos |
2-hydroxyglutaryl-5-CoA 2-hydroxyglutaryl-5-coenzyme A 5-coenzyme A, 2-hydroxyglutaryl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
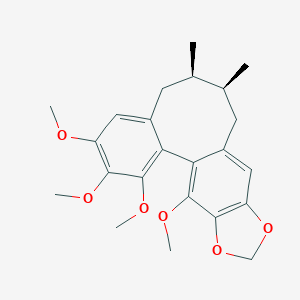
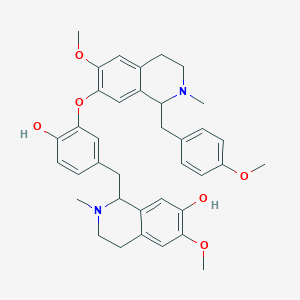
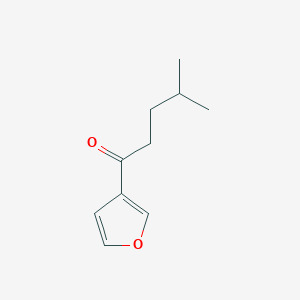

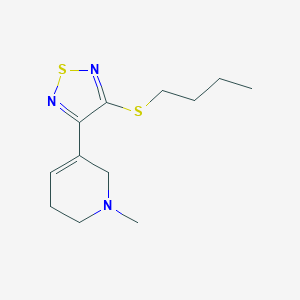
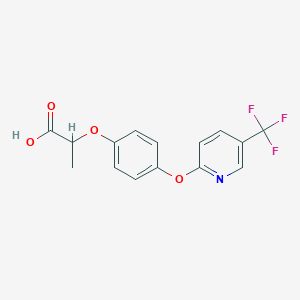
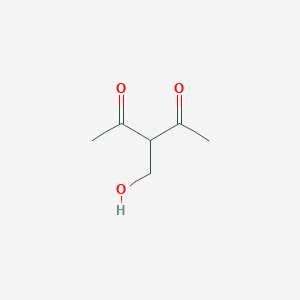
![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)
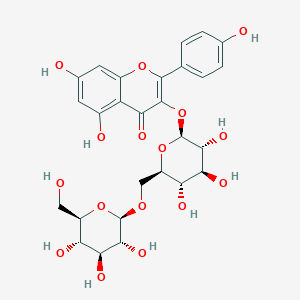
![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)
![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)
